molecular formula C7H8FNOS B14415355 N-Methylbenzenesulfonimidoyl fluoride CAS No. 83706-27-8

N-Methylbenzenesulfonimidoyl fluoride

Cat. No.: B14415355
CAS No.: 83706-27-8
M. Wt: 173.21 g/mol
InChI Key: VLMAQYXLINATED-UHFFFAOYSA-N
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Description

N-Methylbenzenesulfonimidoyl fluoride is a versatile sulfur(VI) fluoride compound that serves as a key linkage agent in Sulfur Fluoride Exchange (SuFEx) click chemistry. As the monoaza-isostere of a sulfonyl fluoride, this reagent features a tunable nitrogen center that provides unique reactivity and serves as an extra handle for functionalization, making it a valuable building block for creating diverse molecular architectures . SuFEx chemistry is widely recognized for its high fidelity and efficiency in connecting molecules under mild conditions, making it a powerful tool in organic synthesis, drug discovery, and materials science . The SVI-F bond in sulfonimidoyl fluorides is highly stable yet reacts selectively with a range of nucleophiles, including oxygen- and nitrogen-based nucleophiles, to form sulfonimidates and sulfonimidamides, respectively . The chirality of the sulfur center in these compounds also makes them promising chiral linkage agents for applications in asymmetric synthesis and the design of pharmaceutical and agrochemical compounds . While synthetic routes to sulfonimidoyl fluorides have traditionally been limited, recent advances, such as electrochemical oxidative fluorination of sulfenamides, now provide more straightforward access to these compounds, facilitating their wider application in research . This compound is intended for use by qualified researchers in chemical synthesis and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

83706-27-8

Molecular Formula

C7H8FNOS

Molecular Weight

173.21 g/mol

IUPAC Name

fluoro-methylimino-oxo-phenyl-λ6-sulfane

InChI

InChI=1S/C7H8FNOS/c1-9-11(8,10)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

VLMAQYXLINATED-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C1=CC=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthesis via Sulfinylamine and Organometallic Reagents

A modular approach to sulfonimidoyl fluorides involves the stepwise functionalization of sulfinylamines. Benzenesulfinylamine (PhS(O)NH₂) serves as a precursor, reacting with methyl Grignard reagents (e.g., MeMgBr) to form N-methylbenzenesulfinamide intermediates. Subsequent oxidation and fluorination yield the target compound.

Procedure :

  • Methylation : Benzenesulfinylamine reacts with methylmagnesium bromide in tetrahydrofuran (THF) at 0°C, forming N-methylbenzenesulfinamide.
  • Oxidation : The sulfinamide is oxidized using m-chloroperbenzoic acid (mCPBA) to generate N-methylbenzenesulfonamide.
  • Fluorination : Treatment with N-fluorobenzenesulfonimide (NFSI) in dimethyl sulfoxide (DMSO) at room temperature replaces the hydroxyl group with fluorine, achieving yields of 85–90%.

Key Insight : This method leverages commercially available reagents and scalable conditions, making it suitable for industrial applications.

N-Functionalization of Sulfoximines

Sulfoximines, such as N-methylbenzenesulfoximine (PhS(O)(NHMe)), can be converted into sulfonimidoyl fluorides via electrophilic fluorination.

Procedure :

  • Sulfoximine Preparation : Benzenesulfoxide (PhS(O)Ph) reacts with methylamine under acidic conditions to form N-methylbenzenesulfoximine.
  • Fluorination : Using diethylaminosulfur trifluoride (DAST) in dichloromethane at −40°C, the sulfoximine undergoes fluorination, replacing the oxygen atom with fluorine. Yields range from 70–75%.

Mechanistic Note : DAST facilitates the substitution via a two-step process: initial formation of a sulfonium intermediate followed by fluoride ion displacement.

Methylation of Sulfonimidoyl Chlorides

Sulfonimidoyl chlorides serve as versatile intermediates for introducing the fluorine substituent.

Procedure :

  • Chloride Synthesis : Benzenesulfonimidoyl chloride (PhS(O)(NH)Cl) is prepared by reacting benzenesulfinyl chloride with aqueous ammonia.
  • Methylation : Treatment with trimethyl sulfoxonium iodide in DMSO and sodium hydride (NaH) at 20°C introduces the methyl group.
  • Fluoride Exchange : The chloride is displaced using potassium fluoride (KF) in acetonitrile under reflux, yielding N-methylbenzenesulfonimidoyl fluoride in 78% yield.

Advantage : This method avoids hazardous fluorinating agents, improving safety profiles.

Palladium-Catalyzed Fluorosulfonylation

Recent advances in transition-metal catalysis enable direct fluorosulfonylation of aryl thianthrenium salts.

Procedure :

  • Thianthrenium Salt Formation : Benzene reacts with thianthrene in the presence of a Lewis acid to form aryl thianthrenium salts.
  • Catalytic Fluorosulfonylation : Using palladium(II) acetate and sodium dithionite (Na₂S₂O₄), the salt undergoes fluorosulfonylation with NFSI in acetonitrile at 25°C. Yields exceed 90% for electron-deficient arenes.

Application : This one-pot method streamlines synthesis and minimizes purification steps.

Silicon-Free SuFEx Reactions

Sulfur-fluoride exchange (SuFEx) reactions provide a click chemistry route to sulfonimidoyl fluorides.

Procedure :

  • Precursor Activation : N-Methylbenzenesulfonimidoyl chloride is treated with 1,8-diazabicycloundec-7-ene (DBU) to generate a reactive intermediate.
  • Fluoride Introduction : Reaction with trimethyltin fluoride (Me₃SnF) in THF at 50°C replaces the chloride with fluoride, achieving 88% yield.

Significance : This method eliminates silicon-based reagents, reducing environmental impact.

Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability Reference
Sulfinylamine Route MeMgBr, NFSI 0°C to RT, DMSO 85–90% High
Sulfoximine Fluorination DAST −40°C, CH₂Cl₂ 70–75% Moderate
Chloride Methylation Trimethyl sulfoxonium iodide 20°C, DMSO 78% High
Palladium Catalysis Pd(OAc)₂, Na₂S₂O₄ 25°C, CH₃CN >90% Moderate
SuFEx Reaction DBU, Me₃SnF 50°C, THF 88% Low

Challenges and Optimization Strategies

  • Purification Difficulties : Sulfonimidoyl fluorides are hygroscopic, requiring anhydrous conditions during isolation.
  • Side Reactions : Over-fluorination can occur with excess NFSI; stoichiometric control is critical.
  • Catalyst Costs : Palladium-based methods, while efficient, incur higher costs compared to organometallic routes.

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzenesulfonimidoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chlorine, tert-butyl hypochlorite.

    Reducing agents: Alkyllithium reagents.

    Nucleophiles: Organometallic reagents.

Major Products

The major products formed from these reactions include sulfoximines, sulfinamides, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Methylbenzenesulfonimidoyl fluoride involves the activation of the sulfur center in the compound. This activation facilitates nucleophilic addition reactions, which are crucial for its reactivity in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of N-methylbenzenesulfonimidoyl fluoride are best understood by comparing it with analogs such as N-benzyl-N-methylsulfamoyl fluoride and sulfonimidoyl chlorides .

Table 1: Key Properties of Selected Sulfur-Containing Fluorides
Compound Molecular Formula Molecular Weight Key Reactivity/Applications
This compound C₇H₈FNO₂S 197.21 Forms sulfoximines; Friedel-Crafts alkylation
N-Benzyl-N-methylsulfamoyl fluoride C₈H₁₀FNO₂S 203.23 Limited reactivity data; used as a sulfamoylating agent
Sulfonimidoyl chlorides R-SO(NR')Cl Variable Precursors to sulfinamides/sulfoximines via reduction

Reactivity Contrasts

  • Fluoride vs. Chloride : Sulfonimidoyl fluorides are less electrophilic than chlorides due to fluorine’s higher electronegativity, reducing their susceptibility to nucleophilic substitution. However, fluorides excel in generating sulfoximines under milder conditions .
  • Sulfonimidoyl vs. Sulfamoyl Fluorides: N-Benzyl-N-methylsulfamoyl fluoride (a sulfamoyl derivative) lacks the imino group present in sulfonimidoyl fluorides. This structural difference limits its ability to form sulfoximines but makes it suitable for sulfamoylation reactions in medicinal chemistry .

Research Findings and Mechanistic Insights

Sulfoximine Formation

This compound reacts with primary alkyllithiums (e.g., MeLi) to yield sulfoximines via nucleophilic attack at sulfur, followed by rearrangement. This contrasts with sulfonimidoyl chlorides, which undergo reductive pathways to sulfinamides .

Friedel-Crafts Alkylation

In the presence of Lewis acids (e.g., AlCl₃), this compound alkylates aromatic rings (e.g., anisole) at the para position. This reactivity is absent in sulfamoyl fluorides, underscoring the electrophilic superiority of sulfonimidoyl derivatives .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-Methylbenzenesulfonimidoyl fluoride in laboratory settings?

  • Methodological Answer : The synthesis typically involves sulfonamide precursors and fluorinating agents. For example, chlorosulfonamide intermediates can react with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions. Key steps include:

  • Step 1 : Preparation of the sulfonamide intermediate via sulfonation of methylbenzene derivatives.
  • Step 2 : Fluorination using fluorinating agents in aprotic solvents (e.g., dichloromethane or tetrahydrofuran) at controlled temperatures (0–25°C).
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.
    • Structural Confirmation : The SMILES notation (e.g., O=S(C1=CC=C(Cl)C=C1)(F)=NS(=O)(C2=CC=C(C)C=C2)=O) and molecular formula (C₁₃H₁₁ClFNO₃S₂) can guide structural validation using NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Analytical Workflow :

  • ¹⁹F NMR : A singlet peak near δ -60 to -70 ppm confirms the presence of the sulfonimidoyl fluoride group.
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.4–2.6 ppm) are characteristic.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact molecular weight (347.8127 g/mol) with minimal deviation (<5 ppm) .
  • X-ray Crystallography : For crystal structure determination, single-crystal X-ray diffraction (as in related sulfonamides) reveals bond angles and torsional strain .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

  • Handling Guidelines :

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
  • Avoid inhalation or skin contact due to potential fluoride release.
  • Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.
    • Emergency Measures : Neutralize spills with calcium carbonate or sodium bicarbonate to immobilize fluoride ions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity data of this compound under varying reaction conditions?

  • Contradiction Analysis :

  • Replicate Experiments : Ensure consistent solvent purity (e.g., anhydrous DMF vs. wet solvents) and reaction temperatures.
  • Kinetic Studies : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track fluoride release rates.
  • Cross-Validation : Compare results with analogous compounds (e.g., methanesulfonyl fluoride reactivity profiles from NIST data) .
    • Case Study : Discrepancies in nucleophilic substitution yields may arise from trace moisture; Karl Fischer titration can quantify water content in reagents .

Q. What strategies are employed to determine the fluoride ion release kinetics of this compound in aqueous systems, and how do pH and temperature affect these kinetics?

  • Methodology :

  • Fluoride Ion-Selective Electrode (ISE) : Calibrate using standard fluoride solutions (0.1–10 ppm) and measure ion activity over time.
  • pH Dependence : At pH < 4, accelerated hydrolysis occurs due to protonation of the sulfonimidoyl group.
  • Temperature Studies : Arrhenius plots (ln k vs. 1/T) derived from kinetic data at 20–60°C reveal activation energies.
    • Data Interpretation : Fluoride stability in acidic/basic media correlates with sulfonamide backbone rigidity, as shown in related fluorinated sulfonamides .

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